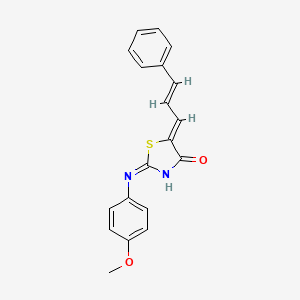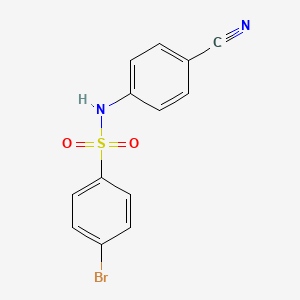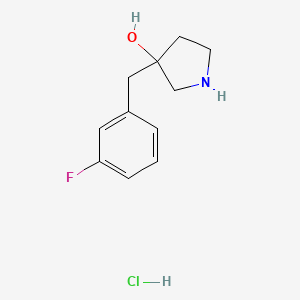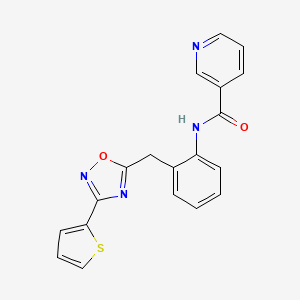
(2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(2E,5Z)-2-((4-methoxyphenyl)imino)-5-((E)-3-phenylallylidene)thiazolidin-4-one" is a derivative of 2-imino-4-thiazolidinone, which is a core structure in various biologically active molecules. The presence of the 4-methoxyphenyl and phenylallylidene groups suggests potential for significant biological activity, as seen in similar compounds .
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves multicomponent reactions, as demonstrated in the one-pot synthesis of 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives . Similarly, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one involves a one-pot reaction of rhodanine, 4-methoxybenzaldehyde, and an amine . These methods suggest that the compound could also be synthesized through a one-pot multicomponent reaction involving an amine, an isothiocyanate, and an aldehyde.
Molecular Structure Analysis
The molecular structure of 2-imino-5-arylidene-4-thiazolidinones has been studied using PMR spectroscopy, revealing the existence of various geometrical isomers . The E and Z isomers can interconvert under certain conditions, such as solvolysis or heating, which could be relevant for the compound .
Chemical Reactions Analysis
The thiazolidinone core is known to undergo subsequent reactions to form various scaffolds, including isoxazoles, triazoles, and propargylamine derivatives . The compound "this compound" may also participate in similar reactions, potentially leading to a diverse range of biologically active molecules.
Physical and Chemical Properties Analysis
Compounds with the 4-thiazolidinone core often exhibit prototropic tautomerism, which can be observed through spectral analysis . The physical properties such as solubility, melting point, and stability can be influenced by the substituents on the thiazolidinone ring. The chemical properties, including reactivity and biological activity, are also affected by these substituents, as seen in the antibacterial activity of various 5-arylidene-2-imino-4-thiazolidinones .
科学的研究の応用
Biological Potential and Synthetic Developments
1,3-Thiazolidin-4-ones and their derivatives exhibit a wide range of pharmacological importance. These compounds have been studied extensively for their potential activities against various diseases. The synthesis of these nuclei began in the mid-nineteenth century, with advancements in synthetic methodologies leading to the development of these compounds with significant biological potential. The review by Santos, Jones Jr., and Silva (2018) highlights the history, synthetic development, and green methodologies related to these compounds, emphasizing their great biological potential and the promise they hold in the area of medicinal chemistry (Santos, Jones Jr., & Silva, 2018).
Bioactivity of Thiazolidin-4-Ones
Thiazolidin-4-ones serve as an important pharmacophore and scaffold in medicinal chemistry, with recent studies showcasing their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on their biological activity has been explored, providing a foundation for optimizing the structure of thiazolidin-4-one derivatives as efficient drug agents. This information, reviewed by Mech, Kurowska, and Trotsko (2021), aids in the rational design of new small molecules with enhanced biological activity, especially among thiazolidin-4-ones (Mech, Kurowska, & Trotsko, 2021).
QSAR Studies and Antitumor Activity
The thiazolidin-4-one scaffold is recognized for its promise in the search for new antibacterial, antiviral, antidiabetic, and anticancer agents. QSAR studies have provided a solid foundation for the design of novel drugs based on the 4-thiazolidinone scaffold. Devinyak, Zimenkovsky, and Lesyk (2013) have summarized recent QSAR studies on 4-thiazolidinones, emphasizing both the technical and interpretative aspects of the reported models, particularly concerning their anticancer activity. This review sheds light on the potential of 4-thiazolidinones as anticancer agents and the importance of specific structural features for their activity (Devinyak, Zimenkovsky, & Lesyk, 2013).
特性
IUPAC Name |
(5Z)-2-(4-methoxyphenyl)imino-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-23-16-12-10-15(11-13-16)20-19-21-18(22)17(24-19)9-5-8-14-6-3-2-4-7-14/h2-13H,1H3,(H,20,21,22)/b8-5+,17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOMJHNGSTYWMG-WIXUPIFPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)C(=CC=CC3=CC=CC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C=C/C3=CC=CC=C3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26671586 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,9-Diazaspiro[5.5]undecan-3-yl(phenyl)methanone;hydrochloride](/img/structure/B2557116.png)
![5-[(5-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2557118.png)
![(3Z)-5-bromo-3-[(3-bromo-4,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2557119.png)

![6-(2-methylpyrazolo[1,5-a]pyrimidin-7-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2557121.png)
![Methyl 3-[2-(acetylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2557122.png)
![7-Cyclopentyl-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2557123.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B2557126.png)

![3-Cyano-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide](/img/structure/B2557134.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(methylsulfonyl)benzamide](/img/structure/B2557136.png)
![N-cyclohexyl-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetamide](/img/structure/B2557137.png)
![N-(3-chloro-4-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2557138.png)